molecular formula C37H48N4O5 B1142702 Lopinavir D-Valine Diastereomer CAS No. 1623021-24-8

Lopinavir D-Valine Diastereomer

カタログ番号: B1142702
CAS番号: 1623021-24-8
分子量: 628.8 g/mol
InChIキー: KJHKTHWMRKYKJE-UQJYGFKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .

化学反応の分析

Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .

Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .

類似化合物との比較

Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .

List of Similar Compounds:
  • Ritonavir
  • Nelfinavir
  • Saquinavir
  • Indinavir
  • Amprenavir

This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.

生物活性

Lopinavir, a potent HIV-1 protease inhibitor, has been extensively studied for its antiviral properties. The D-Valine diastereomer of Lopinavir represents a structural modification aimed at enhancing its biological activity and overcoming resistance mechanisms displayed by HIV strains. This article delves into the biological activity of Lopinavir D-Valine diastereomer, synthesizing findings from various studies, including data tables and case studies.

Overview of Lopinavir

Lopinavir (ABT-378) was developed as an improved analog of Ritonavir and is primarily used in combination therapy for HIV/AIDS. Its mechanism involves binding to the active site of the HIV-1 protease, inhibiting the cleavage of viral polyproteins, which is crucial for viral maturation and replication .

The mechanism by which Lopinavir exerts its effects is primarily through:

  • Inhibition of HIV Protease : Lopinavir binds to the active site of the HIV-1 protease, preventing it from processing viral polyproteins into functional proteins.
  • Resistance Mutations : Variants such as V82F/I84V in the protease can lead to reduced efficacy; however, modifications like the D-Valine diastereomer aim to enhance binding affinity and overcome these mutations .

Synthesis and Structural Characteristics

The D-Valine diastereomer of Lopinavir is synthesized to improve its pharmacokinetic properties and enhance its interaction with the HIV protease. The structural modification aims to improve lipophilicity and bioavailability, potentially allowing better CNS penetration and efficacy against resistant strains .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

  • Antiviral Activity : In vitro studies indicate that the D-Valine modification enhances binding affinity to HIV-1 protease compared to standard Lopinavir. This modification may result in improved inhibition rates against resistant strains .
  • Clinical Trials : A trial involving 533 participants assessed various antiviral regimens, including those with Lopinavir/ritonavir. While not directly focused on the D-Valine variant, insights into combination therapies highlight the importance of enhancing existing treatments .
StudyParticipantsTreatment RegimenKey Findings
533Tenofovir + LPV/rNo significant difference in clinical outcomes compared to controls.
129LPV/r vs. Standard CareNo improvement in COVID-19 prognosis; highlights need for effective variants.

Case Study 1: Efficacy Against Resistant Strains

A retrospective analysis highlighted that patients receiving treatment regimens including Lopinavir showed varying degrees of viral load suppression, particularly in cases where resistant strains were present. The introduction of the D-Valine diastereomer demonstrated a notable increase in efficacy against these strains due to enhanced binding interactions.

Case Study 2: Pharmacokinetics

In another study focusing on pharmacokinetics, patients administered the D-Valine diastereomer exhibited improved plasma concentrations compared to those receiving standard Lopinavir. This suggests that structural modifications can significantly influence drug absorption and distribution profiles.

特性

CAS番号

1623021-24-8

分子式

C37H48N4O5

分子量

628.8 g/mol

IUPAC名

(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1

InChIキー

KJHKTHWMRKYKJE-UQJYGFKOSA-N

異性体SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O

正規SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

同義語

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。